Cas no 1180-25-2 (b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl)

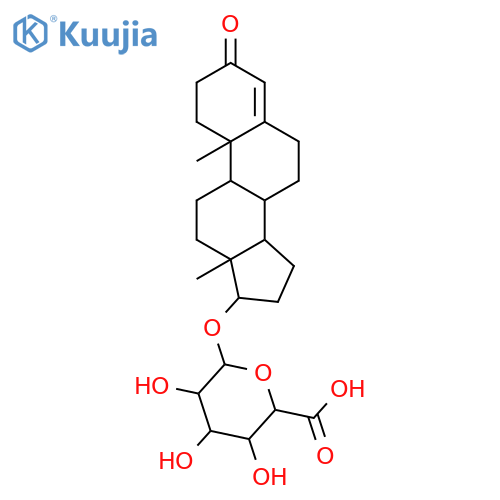

1180-25-2 structure

商品名:b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl

- 4-ANDROSTEN-17B-OL-3-ONE17-(O-1B)-D-GLUCOPYRANOSIDURONIC ACID

- 6-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- [14C]-Testosterone glucuronide

- 4-ANDROSTEN-17BETA-OL-3-ONE 17-GLUCURONIDE

- Testosterone b-D-glucuronide

- TESTOSTERONE GLUCURONIDE

- TESTOSTERONE-17-GLUCURONIDE

- TESTOSTERONE-B-D-GLUCURONIDE FREE ACID--

- testosteroneglucuronate

- Testosterone 17-glucosiduronate

- Q27103923

- CHEMBL2074651

- 16996-33-1

- LMST05010012

- AKOS022180222

- NS00096949

- 3-oxoandrost-4-en-17beta-yl beta-D-glucopyranosiduronic acid

- testosterone-glucuronide

- beta-D-Glucopyranosiduronic acid, (17beta)-3-oxoandrost-4-en-17-yl

- 6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Testosterone glucuronate

- testosterone glucuronoside

- (2S,3S,4S,5R,6R)-6-{[(1S,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid

- Testosterone 17beta-(beta-D-glucuronide)

- testosterone 17-glucosiduronic acid

- SCHEMBL1331091

- Testosterone glucosiduronide

- (17b)-3-oxoandrost-4-en-17-yl b-D-Glucopyranosiduronic acid

- (2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- 17beta-Hydroxy-4-androsten-3-one 17-D-glucuronide

- 17beta-hydroxyandrost-4-en-3-one 3-D-glucuronide

- CHEBI:28835

- Testosterone 17b-(b-D-glucuronide)

- Testosterone glucopyranuronoside

- W-200911

- 1180-25-2

- DTXSID00904352

- BDBM50420248

- NSC 92192

- b-D-3-oxoandrost-4-en-17b-yl Glucopyranosiduronic acid

- Testosterone 17-glucuronide

- Epitestosterone glucuronide

- .beta.-D-Glucopyranosiduronic acid, (17.beta.)-3-oxoandrost-4-en-17-yl

- b-D-Androstane glucopyranosiduronic acid

-

- インチ: InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)

- InChIKey: NIKZPECGCSUSBV-UHFFFAOYSA-N

- ほほえんだ: OC(C1OC(OC2CCC3C4CCC5=CC(CCC5(C)C4CCC23C)=O)C(O)C(O)C1O)=O

計算された属性

- せいみつぶんしりょう: 464.24108

- どういたいしつりょう: 464.24101810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 3

- 複雑さ: 855

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 134Ų

じっけんとくせい

- PSA: 133.52

- LogP: 1.79570

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 45-63

- セキュリティの説明: 53-36/37-45

-

危険物標識:

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE09240-50mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 50mg |

$1520.00 | 2024-04-20 | |

| A2B Chem LLC | AE09240-1mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 1mg |

$298.00 | 2024-04-20 | |

| A2B Chem LLC | AE09240-25mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 25mg |

$1228.00 | 2024-04-20 | |

| A2B Chem LLC | AE09240-100mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 100mg |

$1910.00 | 2024-04-20 | |

| A2B Chem LLC | AE09240-5mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 5mg |

$763.00 | 2024-04-20 | |

| A2B Chem LLC | AE09240-10mg |

17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE |

1180-25-2 | 95% | 10mg |

$935.00 | 2024-04-20 |

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 関連文献

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

1180-25-2 (b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl) 関連製品

- 79165-06-3(Diammonium glycyrrhizinate)

- 119417-96-8(b-D-Glucopyranosiduronic acid, (3b,20b,22b)-22,29-epoxy-11,29-dioxoolean-12-en-3-yl 2-O-b-D-glucopyranuronosyl-)

- 108906-97-4(Soyasaponin IV)

- 53956-04-0(Ammonium glycyrrhizinate)

- 121686-42-8(b-D-Glucopyranosiduronic acid, (3b,4a,16b,21b,22a)-16,21,22,23,28-pentahydroxyolean-12-en-3-yl)

- 68797-35-3(Dipotassium Glycyrrhizinate)

- 71277-78-6(Trisodium glycyrrhizinate)

- 1405-86-3(Glycyrrhizic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量